Tetomilast
Overview
Description
Tetomilast is a novel thiazole phosphodiesterase-4 (PDE-4) inhibitor. It has been investigated for its potential therapeutic applications in treating inflammatory bowel disease (IBD), chronic obstructive pulmonary disease (COPD), and other inflammatory conditions . This compound works by inhibiting the production of proinflammatory cytokines, making it a promising candidate for managing chronic inflammatory diseases .
Mechanism of Action
Target of Action
Tetomilast primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) in humans . PDE4D is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger .
Mode of Action
This compound acts as a PDE4 inhibitor . By inhibiting PDE4D, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP suppresses the production of proinflammatory cytokines and the oxidative burst in human neutrophils, which are major mediators of tissue injury in inflammatory diseases .
Biochemical Pathways
The inhibition of PDE4D by this compound affects the cAMP-dependent pathway. It also suppresses TNF-α, interferon-gamma (IFN-γ), and IL-10 from CD4 lymphocytes . These changes in cytokine production can modulate the immune response and reduce inflammation.
Result of Action
This compound’s action results in the suppression of proinflammatory cytokines from human monocytes and CD4 cells . This leads to a reduction in inflammation, which has been demonstrated in studies where this compound ameliorated chronic colitis in IL-10-deficient mice . The suppression of cytokine production occurs at the transcriptional level .
Action Environment
For instance, the presence of lipopolysaccharide (LPS) can stimulate human monocytes, affecting the production of cytokines
Biochemical Analysis
Biochemical Properties
Tetomilast is a phosphodiesterase-4 (PDE4) inhibitor . It interacts with the enzyme cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . The inhibition of PDE4 blocks the oxidative burst in human neutrophils, which is a major mediator of tissue injury in inflammatory diseases .
Cellular Effects
This compound has broad anti-inflammatory activity, inhibiting the airway inflammation associated with chronic obstructive pulmonary disease (COPD), especially by reducing airway neutrophils that are key cells in COPD . It suppresses TNF-α and IL-12 but not IL-10 production from lipopolysaccharide (LPS)-stimulated human monocytes . It also suppresses TNF-α, IFN-γ, and IL-10 from CD4 lymphocytes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, leading to the reduction of intracellular cAMP levels . This results in the suppression of proinflammatory functions of leukocytes such as superoxide production and cytokine release .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress various indices of inflammation in IL10-deficient mice that spontaneously develop chronic gastrointestinal inflammation
Metabolic Pathways
As a PDE4 inhibitor, it plays a role in the cAMP signaling pathway .
Subcellular Localization
As a PDE4 inhibitor, it is likely to be found wherever PDE4 enzymes are located, which includes various cell types and tissues .
Preparation Methods
The synthesis of tetomilast involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the pyridinecarboxylic acid moiety. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the pyridinecarboxylic acid moiety: This step involves the coupling of the thiazole intermediate with a pyridine derivative, followed by oxidation to form the carboxylic acid group.
Chemical Reactions Analysis
Tetomilast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thioethers.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and thioethers .
Scientific Research Applications
Comparison with Similar Compounds
Tetomilast is unique among PDE-4 inhibitors due to its specific chemical structure and pharmacological profile. Similar compounds include:
Apremilast: Another PDE-4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Roflumilast: A PDE-4 inhibitor used in the management of COPD.
Cilomilast: A PDE-4 inhibitor that has been investigated for its potential in treating COPD.
This compound’s uniqueness lies in its specific thiazole structure, which contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145739-56-6 | |
Record name | Tetomilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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